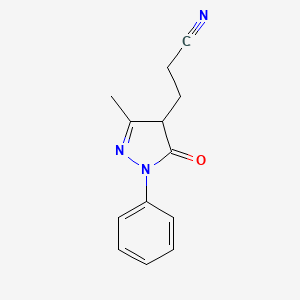
2-(4-Methoxyphenyl)-4-methylpyrrolidine
説明
The compound "2-(4-Methoxyphenyl)-4-methylpyrrolidine" is a chemical structure that is of interest in various fields of chemistry and medicinal research. It is related to pyrrolidine derivatives, which are known for their applications in medicinal chemistry, such as dipeptidyl peptidase IV inhibitors . The methoxyphenyl group attached to the pyrrolidine ring suggests potential for bioactivity, making it a candidate for further study in drug development.
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be complex, involving multiple steps and various reagents. For example, the synthesis of fluoropyrrolidine derivatives involves a double fluorination process using 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, which yields high-purity enantiomeric compounds . Another method includes the double reduction of cyclic sulfonamides, which can be prepared through a stereoselective intramolecular Heck reaction . These methods highlight the intricate processes required to synthesize pyrrolidine derivatives, which may be applicable to the synthesis of "2-(4-Methoxyphenyl)-4-methylpyrrolidine."
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives is crucial for their chemical properties and biological activity. X-ray diffraction analysis is often used to determine the molecular and crystal structures of such compounds . For instance, the crystal structure of a related compound, 4-(2-methoxyphenyl)-5-(thiophen-2-ylmethyl)-2,4-dihydro-1H-1,2,4-triazole-3-thione, was determined, providing insights into its molecular geometry and intermolecular interactions . This type of analysis is essential for understanding the three-dimensional arrangement of atoms in "2-(4-Methoxyphenyl)-4-methylpyrrolidine" and its potential interaction with biological targets.
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions, which are important for modifying their structure and enhancing their biological properties. For example, the reaction of 5-methoxyisoxazoles with pyridinium ylides in the presence of a FeCl2/Et3N binary catalytic system leads to the formation of methyl 4-aminopyrrole-2-carboxylates . Additionally, the transformation of S-[1-(4-methoxyphenyl)pyrrolidin-2-on-3-yl]isothiuronium bromide into 2-methylimino-5-[2-(4-methoxyphenylamino)ethyl]thiazolidin-4-one involves a base-catalyzed mechanism . These reactions demonstrate the reactivity of pyrrolidine derivatives and their potential for chemical modification.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives are influenced by their molecular structure. For instance, the presence of a methoxy group can affect the solubility and melting point of the compound . Schiff bases, which can be synthesized from aldehydes or ketones with primary amines, exhibit characteristic imine group absorption in their FTIR spectra and have specific solubility profiles . The antioxidant activity of these compounds can also be significant, as demonstrated by the low EC50 value in DPPH assays . These properties are important for the application of "2-(4-Methoxyphenyl)-4-methylpyrrolidine" in pharmaceuticals and other chemical industries.
作用機序
Target of Action
Related compounds such as 4-methoxyamphetamine have been found to interact with various receptors in the human body, including theSodium-dependent dopamine transporter , Sodium-dependent serotonin transporter , Synaptic vesicular amine transporter , Alpha-1A adrenergic receptor , and Alpha-2A adrenergic receptor . These targets play crucial roles in neurotransmission, affecting mood, cognition, and behavior.
Mode of Action
For instance, 4-Methoxyamphetamine acts as a potent and selective serotonin releasing agent and binds to alpha receptors to mediate its effects .
Biochemical Pathways
For example, 4-Methoxyamphetamine affects the serotonin and dopamine pathways, leading to increased neurotransmitter release .
Pharmacokinetics
Related compounds such as 4-methoxyamphetamine have been studied, and it has been found that they are rapidly absorbed and distributed throughout the body .
特性
IUPAC Name |
2-(4-methoxyphenyl)-4-methylpyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-7-12(13-8-9)10-3-5-11(14-2)6-4-10/h3-6,9,12-13H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJLQBWDUYARSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC1)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201278664 | |
| Record name | 2-(4-Methoxyphenyl)-4-methylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201278664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
603068-27-5 | |
| Record name | 2-(4-Methoxyphenyl)-4-methylpyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=603068-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methoxyphenyl)-4-methylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201278664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3022335.png)


![Methyl 3-{[(chloroacetyl)amino]methyl}benzoate](/img/structure/B3022339.png)

![1-Methyl-4-[(4-nitrobenzyl)sulfonyl]benzene](/img/structure/B3022342.png)
![methyl (2E)-3-[3-methoxy-4-(2-methoxy-2-oxoethoxy)phenyl]acrylate](/img/structure/B3022345.png)



![3-(methoxymethyl)-5-[(2-oxo-2-pyrrolidin-1-ylethyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B3022354.png)
![4-[(2-Methylphenyl)thio]-3-nitrobenzoic acid](/img/structure/B3022355.png)

